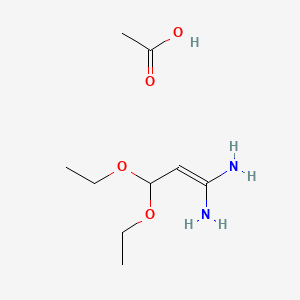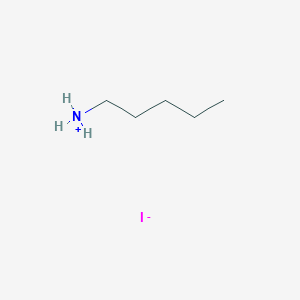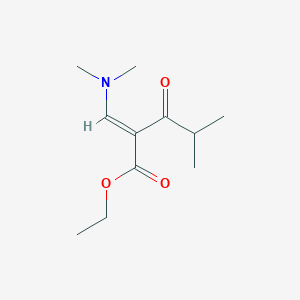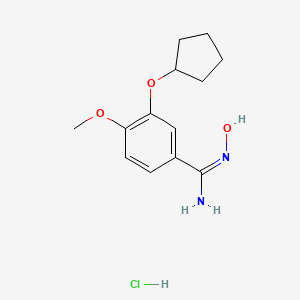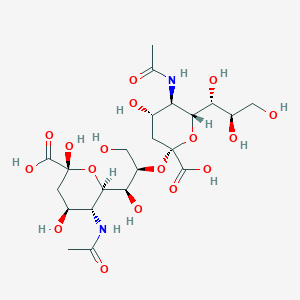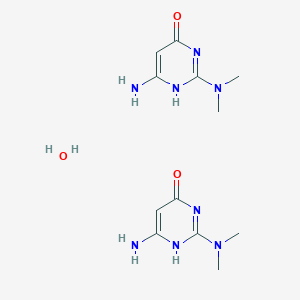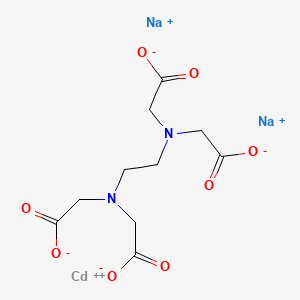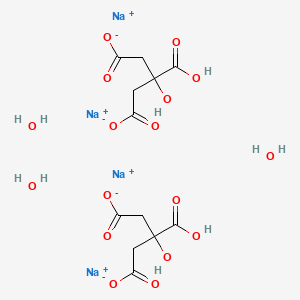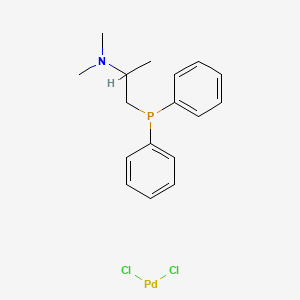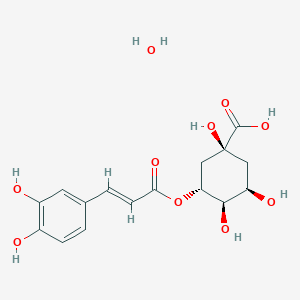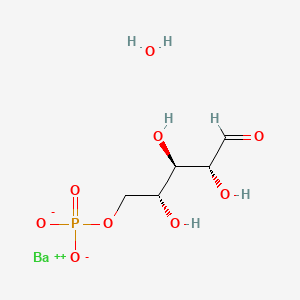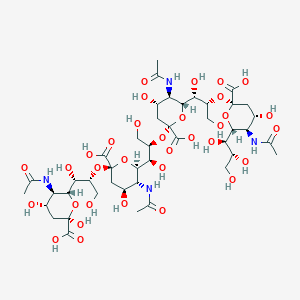
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc, also known as polysialic acid, is a polymer of sialic acid residues. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on the surfaces of cells and soluble proteins. This compound plays a crucial role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .
准备方法
Synthetic Routes and Reaction Conditions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc can be synthesized through enzymatic methods. The enzymatic synthesis involves the use of N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation. The substrates used in this process are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlling the concentration of pyruvate and adjusting the temperature to optimize the yield.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of this compound, thereby increasing the efficiency and yield of the production process .
化学反应分析
Types of Reactions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of this compound that have enhanced or altered biological activities. These derivatives are often used in research and therapeutic applications .
科学研究应用
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation processes. In biology, it plays a role in cell signaling and microbial pathogenesis. In medicine, this compound is being explored for its potential in drug delivery systems and as a therapeutic agent for various diseases, including cancer and infectious diseases .
作用机制
The mechanism of action of NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc involves its interaction with specific molecular targets on the cell surface. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses. The compound’s ability to form a dense and protective layer on the cell surface makes it an effective barrier against microbial invasion and immune recognition .
相似化合物的比较
Similar Compounds: Similar compounds to NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc include other polysialic acids and sialylated glycans, such as Neu5Gc and Neu5Ac .
Uniqueness: What sets this compound apart from other similar compounds is its unique ability to form long chains of sialic acid residues. This property enhances its biological functions, making it particularly effective in modulating cell-cell interactions and providing a protective barrier on cell surfaces .
属性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N4O33/c1-13(53)45-25-17(57)5-41(74,37(66)67)78-34(25)30(63)22(10-50)75-43(39(70)71)7-19(59)27(47-15(3)55)36(80-43)32(65)24(12-52)77-44(40(72)73)8-20(60)28(48-16(4)56)35(81-44)31(64)23(11-51)76-42(38(68)69)6-18(58)26(46-14(2)54)33(79-42)29(62)21(61)9-49/h17-36,49-52,57-65,74H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+,42+,43+,44+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBMCWKLLJHAA-APIOAFSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N4O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
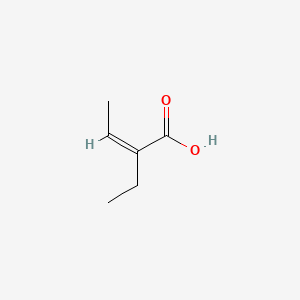
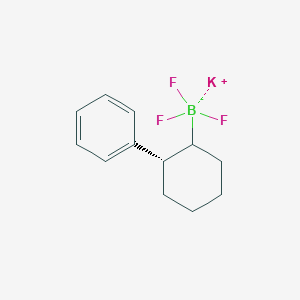
![(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one](/img/structure/B8208671.png)
